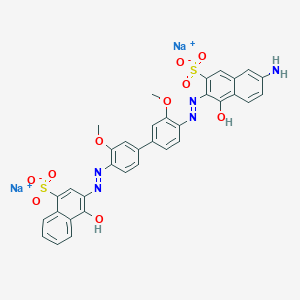

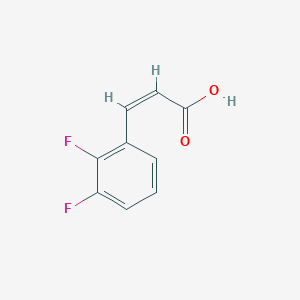

![molecular formula C32H41N5O5S2 B13384395 N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B13384395.png)

N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A-385358 is a small-molecule inhibitor that selectively targets Bcl-XL, a member of the Bcl-2 family of proteins. These proteins play a crucial role in regulating apoptosis, the programmed cell death process. A-385358 has shown potential in enhancing the efficacy of various chemotherapeutic agents by inhibiting the anti-apoptotic function of Bcl-XL .

Méthodes De Préparation

The synthesis of A-385358 involves several steps, including the formation of key intermediates and their subsequent reactions. The compound is typically synthesized through a series of organic reactions, including amide bond formation, sulfonamide formation, and nitro group reduction. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Analyse Des Réactions Chimiques

A-385358 undergoes various chemical reactions, primarily focusing on its interaction with Bcl-XL. The compound exhibits selective inhibition of Bcl-XL with a dissociation constant (Ki) of 0.80 nM, compared to 67 nM for Bcl-2 . The major reactions include:

Oxidation and Reduction: A-385358 can undergo oxidation and reduction reactions, which are essential for its metabolic stability and activity.

Substitution Reactions: The compound can participate in substitution reactions, particularly involving its functional groups like the nitro and sulfonamide groups.

Common Reagents and Conditions: Reagents such as DMSO, catalysts, and reducing agents are commonly used in these reactions.

Applications De Recherche Scientifique

A-385358 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: The compound is used as a tool to study the interactions between small molecules and proteins, particularly in the context of apoptosis regulation.

Biology: A-385358 is employed in research to understand the mechanisms of cell death and survival, providing insights into the role of Bcl-XL in these processes.

Medicine: The compound has shown promise in enhancing the efficacy of chemotherapeutic agents like paclitaxel, etoposide, cisplatin, and doxorubicin. .

Industry: A-385358 is used in the development of new cancer therapies, particularly those targeting the Bcl-2 family of proteins

Mécanisme D'action

A-385358 exerts its effects by selectively binding to the Bcl-XL protein, inhibiting its anti-apoptotic function. This binding disrupts the interaction between Bcl-XL and pro-apoptotic proteins, leading to the activation of the apoptotic pathway. The compound enhances the release of cytochrome c from mitochondria, which in turn activates caspases and induces apoptosis .

Comparaison Avec Des Composés Similaires

A-385358 is unique in its selectivity for Bcl-XL over Bcl-2. Similar compounds include:

ABT-737: A potent inhibitor of Bcl-2, Bcl-XL, and Bcl-w, but with less selectivity compared to A-385358.

Navitoclax (ABT-263): An oral Bcl-2 inhibitor that also targets Bcl-XL and Bcl-w, demonstrating antitumor activity and inducing apoptosis.

Venetoclax (ABT-199): A selective Bcl-2 inhibitor with lower affinity for Bcl-XL and Bcl-w.

A-385358 stands out due to its higher selectivity for Bcl-XL, making it a valuable tool for studying the specific role of Bcl-XL in apoptosis and for developing targeted cancer therapies .

Propriétés

IUPAC Name |

N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O5S2/c1-32(2)17-20-36(21-18-32)26-12-10-24(11-13-26)31(38)34-44(41,42)28-14-15-29(30(22-28)37(39)40)33-25(16-19-35(3)4)23-43-27-8-6-5-7-9-27/h5-15,22,25,33H,16-21,23H2,1-4H3,(H,34,38) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEHITNKTMMZBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NC(CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B13384312.png)

![6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13384329.png)

![4-[3-[7-[4-[1-[2-[2-(4-acetamidoanilino)propanoyl]pyrrolidin-1-yl]ethyl]-4',5',6'-triiodo-1'-(3-sulfopropyl)spiro[cyclohexane-1,3'-indole]-2'-ylidene]hepta-1,3,5-trienyl]-5,6,7-triiodo-1,4,4-trimethyl-1H-naphthalen-2-yl]butane-1-sulfonic acid](/img/structure/B13384343.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B13384345.png)

![5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one](/img/structure/B13384352.png)

![6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13384361.png)

![6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B13384365.png)

![tert-butyl N-[(E)-[amino-(4-methylphenyl)methylidene]amino]carbamate](/img/structure/B13384379.png)